1-(2-Chlorophenyl)pyrazolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55950-66-8 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) |
InChI Key |
IKEDOECVPFPEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl Pyrazolidin 3 One and Its Analogs
Classical Synthetic Approaches
Traditional methods for synthesizing 1-(2-Chlorophenyl)pyrazolidin-3-one rely on well-established reaction mechanisms, including cyclization and reduction reactions. These approaches are characterized by their stepwise nature and often require specific reaction conditions to ensure high yields and purity of the final product.
Cyclization Reactions
Cyclization reactions form the cornerstone of pyrazolidinone synthesis. These reactions involve the formation of the heterocyclic ring from acyclic precursors.
One of the fundamental methods for synthesizing pyrazolidin-3-one (B1205042) derivatives involves the reaction of a β-halopropionic acid derivative with an arylhydrazine. In the case of this compound, this would involve the reaction of (2-chlorophenyl)hydrazine (B82148) with a suitable β-halopropionic acid, such as 3-chloropropionic acid or its ester. The reaction proceeds via an initial nucleophilic substitution, where the hydrazine (B178648) displaces the halide, followed by an intramolecular cyclization to form the pyrazolidinone ring. This method is a versatile approach for creating a wide range of substituted pyrazolidinones.
A widely employed method for the synthesis of pyrazolidin-3-ones is the Michael addition of a hydrazine to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. For the synthesis of this compound, (2-chlorophenyl)hydrazine is reacted with an acrylic acid derivative, such as methyl acrylate (B77674) or ethyl acrylate. chemsrc.com The reaction is typically carried out in the presence of a base, which facilitates the cyclization step. researchgate.nettandfonline.com
A conventional solution-phase synthesis of the analog 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) requires strictly anhydrous conditions and a relatively strong base like sodium methylate. tandfonline.comsemanticscholar.org This highlights the sensitivity of the reaction to moisture and the need for specific catalytic conditions.
| Reactants | Product | Conditions | Reference |
| (2-chlorophenyl)hydrazine, acrylic acid methyl ester | This compound | Base catalysis | chemsrc.com |
| 4-chlorophenyl hydrazine, methyl acrylate | 1-(4-chlorophenyl)pyrazolidin-3-one | Anhydrous, sodium methylate | tandfonline.comsemanticscholar.org |
Reduction of Pyrazolone (B3327878) and Pyrazoline Precursors
An alternative synthetic route to this compound involves the reduction of a corresponding pyrazolone or pyrazoline precursor. Pyrazolones contain an endocyclic double bond, which can be selectively reduced to yield the saturated pyrazolidinone ring. Similarly, pyrazoline precursors can also be reduced to the desired product. This method is particularly useful when the corresponding unsaturated precursors are more readily accessible. The choice of reducing agent is critical to ensure that only the desired double bond is reduced, without affecting other functional groups in the molecule.
Advanced and Green Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, economical, and environmentally friendly synthetic methods. These advanced strategies aim to minimize waste, reduce reaction times, and avoid the use of hazardous reagents and solvents.
One-Pot Synthesis Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in chemical synthesis. nih.govut.ac.irrsc.org These protocols offer several advantages, including reduced waste, lower costs, and improved efficiency. ut.ac.ir
For the synthesis of pyrazolidin-3-one analogs, one-pot procedures have been developed that combine the initial Michael addition and subsequent cyclization into a single, streamlined process. A notable green chemistry approach for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one involves a solvent-free reaction in a ball mill. researchgate.nettandfonline.comresearchgate.net This mechanochemical method utilizes grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, such as potassium hydroxide (B78521). tandfonline.com This approach avoids the use of harmful organic solvents and often leads to higher yields and shorter reaction times compared to conventional solution-phase methods. tandfonline.comsemanticscholar.org
The efficiency of this ball-milling synthesis has been systematically investigated, optimizing factors such as the choice of base and the molar ratio of reactants. tandfonline.comresearchgate.net For instance, the yield of 1-(4-chlorophenyl)pyrazolidin-3-one was found to increase significantly when the molar ratio of methyl acrylate to 4-chlorophenyl hydrazine was raised from 1:1 to 1.8:1. tandfonline.com
| Method | Reactants | Product | Key Features | Reference |
| Ball Milling | 4-chlorophenyl hydrazine, methyl acrylate, KOH | 1-(4-chlorophenyl)pyrazolidin-3-one | Solvent-free, mild conditions, reduced reaction time | researchgate.nettandfonline.comresearchgate.net |
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazolidinones. Palladium (Pd) and copper (Cu) catalysts, in particular, have been instrumental in developing efficient synthetic pathways.
Palladium-catalyzed cross-coupling reactions, for instance, are employed for the C-N bond formation necessary to construct the pyrazolidinone ring. Research into the synthesis of related N-aryl heterocycles has shown that Pd(II) catalysts can effectively facilitate the arylation process, even in the absence of phosphine (B1218219) ligands, which are often required. researchgate.net While direct examples for this compound are part of broader studies, the synthesis of analogs like 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved using these methods. researchgate.net The general approach involves the reaction of a hydrazine derivative with a suitable three-carbon synthon, where the metal catalyst promotes the crucial N-arylation step.
Copper-catalyzed reactions, particularly [3+2] cycloadditions, represent another significant route. mdpi.com In this context, azomethine imines, which can be generated in situ from pyrazolidin-3-one precursors, react with various dipolarophiles. mdpi.comresearchgate.net Copper powder has been utilized to catalyze the cycloaddition of these intermediates with ynones, leading to the formation of complex pyrazolo[1,2-a]pyrazoles. mdpi.com This methodology highlights the versatility of metal catalysis in accessing diverse molecular scaffolds from a common pyrazolidinone core.
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. These methods often provide unique reactivity and selectivity. In the context of pyrazolidinone synthesis, organocatalytic approaches can be applied to key bond-forming steps. For example, the Knorr pyrazole (B372694) condensation, traditionally acid-catalyzed, has been re-examined using basic solvents which act as organocatalysts. nih.gov This exploration led to the discovery that reaction conditions can dictate the equilibrium of intermediates, allowing for selective synthesis of different isomers. nih.gov
While specific studies focusing solely on the organocatalytic synthesis of this compound are not extensively detailed, the principles are applicable. The conjugate addition of hydrazines to α,β-unsaturated esters, a key step in forming the pyrazolidinone ring, can be promoted by organocatalysts. For instance, research on mechanochemical synthesis has shown that organic bases like DABCO and triethylamine (B128534) can initiate the reaction, although with lower efficacy compared to inorganic bases under those specific conditions. semanticscholar.org
Visible Light-Promoted Cascade Syntheses
In recent years, visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for driving chemical reactions. This approach utilizes light energy to generate highly reactive intermediates from a photocatalyst. Several studies have demonstrated the successful synthesis of pyrazolidinone derivatives and related heterocycles using this technology. mdpi.comrsc.orgrsc.org
One effective method involves a radical-mediated cascade reaction between an N-aryl glycine (B1666218) and an azomethine imine, promoted by blue light (λmax = 435–445 nm) at room temperature. rsc.org This process is highly efficient, furnishing a diverse range of pyrazolidinones in yields up to 99% without the need for additives. rsc.org Another strategy employs Eosin Y, an organic dye, as a photocatalyst for the aerobic oxidation of N1-substituted pyrazolidin-3-ones to generate azomethine imines. mdpi.comresearchgate.net These intermediates can then be trapped in situ, for example, in a copper-catalyzed [3+2] cycloaddition, to produce more complex heterocyclic systems. mdpi.com The development of these methods using photoactive substrates without external photocatalysts is also a promising and cost-effective research direction. nih.gov
Table 1: Examples of Visible Light-Promoted Syntheses for Pyrazolidinone-Related Structures
| Photocatalyst | Reactants | Product Type | Yield | Reference |
| None (Blue Light) | N-aryl glycine, Azomethine imine | N-(β-amino)pyrazolidin-3-one | Up to 99% | rsc.org |
| Eosin Y | N1-substituted pyrazolidin-3-one | Azomethine imine | Not specified | mdpi.comresearchgate.net |
| 4CzIPN | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Good to Excellent | rsc.org |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient platform for organic reactions by using electricity to drive redox processes, thereby avoiding the need for chemical oxidants or reductants. orientjchem.orgd-nb.info This technique has been successfully applied to the synthesis of pyrazolidinones and their precursors.
One notable approach is the anodic N–N bond formation from readily accessible dianilides to create pyrazolidin-3,5-diones. sci-hub.se This electroconversion is conducted in a simple undivided cell and provides a sustainable alternative to traditional condensation reactions that often use toxic hydrazine building blocks. sci-hub.se Another key application is the electrochemical generation of nitrile imines from hydrazones, which then undergo a [3+2] dipolar cycloaddition with alkenes to form pyrazolines. d-nb.info This method is notable for its use of a biphasic system (aqueous/organic) and sodium iodide, which serves as both a supporting electrolyte and a mediator. d-nb.info The synthesis of pyrazolo[1,2-a] researchgate.netrsc.orgtandfonline.comtriazole-1,3-diones has also been achieved electrochemically in an undivided cell with a graphite (B72142) anode and an iron cathode, demonstrating high yields and short reaction times. orientjchem.org
Mechanochemical Approaches (Ball-Milling)
Mechanochemistry, particularly ball-milling, provides a solvent-free or low-solvent method for chemical synthesis, which is both environmentally friendly and efficient. researchgate.netsemanticscholar.orgresearchgate.net This technique uses mechanical force to induce chemical reactions between solid-state reactants.
The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a close analog of the target compound, has been successfully demonstrated by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill. semanticscholar.orgtandfonline.comresearchgate.net This solvent-free method is performed under mild conditions and avoids the strict anhydrous conditions and strong bases required in conventional solution-phase reactions. semanticscholar.orgtandfonline.com A systematic investigation into this mechanochemical process has been conducted to optimize various factors affecting the reaction. tandfonline.com The increased reactivity observed in a ball mill is often attributed to the increased surface area and intimate contact between reactants, facilitating more effective collisions. researchgate.net
Table 2: Optimization of Milling Conditions for 1-(4-chlorophenyl)pyrazolidin-3-one Synthesis
| Parameter | Variation | Effect on Yield | Reference |
| Base | KOH, NaOH, K2CO3, DABCO, Et3N | KOH provided the highest yield (63%). Organic bases were not effective. | semanticscholar.org |
| Milling Ball Material | Agate, Stainless Steel, Zirconium Oxide | Agate and stainless steel gave better yields than zirconium oxide. | semanticscholar.org |
| Milling Frequency | 400-600 rpm | 600 rpm resulted in the highest yield. | semanticscholar.org |
| Reactant Ratio (Acrylate:Hydrazine) | 1:1 to 2:1 | Increasing the ratio from 1:1 to 1.8:1 increased the yield from 44% to 63%. | tandfonline.com |
Optimization of Reaction Conditions and Yields
Influence of Solvents and Reagents
The choice of solvents and reagents is paramount in optimizing the synthesis of this compound and its analogs, significantly impacting reaction rates, yields, and selectivity.
In conventional solution-phase synthesis, the reaction to form 1-(4-chlorophenyl)pyrazolidin-3-one requires strictly anhydrous conditions and a strong base like sodium methylate. semanticscholar.orgtandfonline.com However, attempts to use a weaker base like potassium hydroxide in a conventional ethanol (B145695) solution resulted in almost no reaction, highlighting the critical role of the base. semanticscholar.org In contrast, under mechanochemical conditions, potassium hydroxide proved to be the optimal base among several tested, demonstrating how the reaction environment can alter reagent efficacy. semanticscholar.org
The influence of reactant stoichiometry is also crucial. In the ball-milling synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a systematic optimization of the ratio of methyl acrylate to 4-chlorophenyl hydrazine was performed. The results showed a clear increase in yield from 44% to 63% when the molar ratio was raised from 1:1 to 1.8:1. tandfonline.com Further increases in the ratio did not lead to improved yields. tandfonline.com
In electrochemical synthesis, the solvent can have a profound effect on solubility and reaction efficiency. For the anodic cyclization of dianilides, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be critical for delivering promising yields due to its stability and ability to dissolve the poorly soluble reactants. sci-hub.se For the electrochemical synthesis of pyrazolines, a biphasic system of water and an organic solvent was employed, which allowed for the conversion of highly sensitive alkenes. d-nb.info
Table 3: Influence of Base in the Mechanochemical Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one
| Entry | Base | Yield (%) | Reference |
| 1 | KOH | 63 | semanticscholar.org |
| 2 | NaOH | 48 | semanticscholar.org |
| 3 | K2CO3 | 36 | semanticscholar.org |
| 4 | Na2CO3 | 21 | semanticscholar.org |
| 5 | DABCO | Trace | semanticscholar.org |
| 6 | Triethylamine | Trace | semanticscholar.org |
| 7 | KOH (in Ethanol) | Trace | semanticscholar.org |
Role of Catalysts and Additives
The synthesis of 1-arylpyrazolidin-3-ones, including the 2-chloro and 4-chloro analogs, is significantly influenced by the choice of catalysts and additives. The primary synthetic route involves the Michael addition of an arylhydrazine to an acrylate, followed by an intramolecular cyclization. This transformation is typically base-catalyzed.
Research into the solvent-free synthesis of the related compound, 1-(4-chlorophenyl)pyrazolidin-3-one, using a ball mill, provides significant insight into the role of various bases. In this mechanochemical approach, common inorganic bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) were found to be effective, affording the product in moderate yields. Conversely, stronger bases like sodium methylate and sodium ethylate resulted in poorer performance. Organic bases, including 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine, were observed to be largely ineffective under these solvent-free conditions. This suggests that for the cyclization to proceed efficiently under mechanical grinding, a solid inorganic base is preferable. A conventional solution-phase reaction using KOH in ethanol was shown to be almost completely ineffective, highlighting a significant difference in reactivity between solution-phase and ball-milling conditions.
The following table summarizes the efficacy of different bases in the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one.
Table 1: Screening of Various Bases in the Synthesis of 1-(4-Chlorophenyl)pyrazolidin-3-one
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | KOH | 53 |
| 2 | NaOH | 47 |
| 3 | NaOMe | 12 |
| 4 | NaOEt | 15 |
| 5 | DABCO | <5 |
| 6 | Et3N | <5 |
This interactive table is based on data from a study on the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one.
Additives have also been explored to enhance reaction efficiency. In the same ball-milling synthesis, grinding aids such as alumina (B75360) and silica (B1680970) powder were investigated, but they showed no positive influence on the reaction. However, the use of certain poly(ethylene glycol) (PEG) based complex cation ionic liquids (PEG-CILs) as additives demonstrated a beneficial effect. Specifically, ionic liquids derived from 15-Crown-5 and 18-Crown-6, as well as [PEG400K+][OH−], provided good yields. This indicates that phase transfer catalysis principles may play a role even in a solvent-free environment, potentially by improving the interaction between the solid base and the liquid reactants.
In broader pyrazolidinone synthesis, various catalytic systems are employed depending on the specific reaction pathway. For instance, asymmetric syntheses often utilize chiral amine organocatalysts or metal complexes involving copper, zirconium, rhodium, or nickel to control stereochemistry. acs.orgresearchgate.net Lewis acids are also known to catalyze the [3+2] cycloaddition reactions of acylhydrazones, which is an alternative route to the pyrazolidine (B1218672) core. researchgate.net
Temperature and Pressure Effects on Reaction Efficacy
Temperature is a critical parameter in the synthesis of this compound and its analogs, influencing both the rate of reaction and the formation of byproducts. The synthesis typically involves two key steps: an initial aza-Michael addition followed by a thermally induced intramolecular cyclization.
Studies on related cascade aza-Michael addition-cyclization reactions show a wide range of optimal temperatures, from ambient conditions to as high as 200°C, depending on the reactivity of the specific substrates. nih.govfrontiersin.org For instance, the formation of some pyrrolidones (structurally related to pyrazolidinones) proceeds quantitatively at room temperature, while other systems require significant heating. nih.govfrontiersin.org In one case, a reaction mixture was heated to 125°C under reduced pressure to facilitate the cyclization and remove the water condensate. frontiersin.org For the synthesis of certain pyrazole derivatives, a systematic optimization found 45°C to be the ideal temperature, yielding the best product efficiency. acs.org
In the context of the mechanochemical synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, temperature control is also crucial. The procedure incorporates a pause between milling cycles specifically to prevent overheating of the reaction vessel. This implies that while mechanical energy is necessary to drive the reaction, excessive heat is detrimental, likely leading to decomposition or undesired side reactions.
There is a notable lack of specific research data on the effects of pressure on the efficacy of this compound synthesis. Most synthetic procedures are conducted at atmospheric pressure. The only instance where pressure is mentioned is the application of a vacuum to remove volatile byproducts during heating, which serves to drive the equilibrium towards the cyclized product. frontiersin.org The influence of applying high pressure to the reaction has not been systematically investigated.
Chemical Reactivity and Transformation Pathways of 1 2 Chlorophenyl Pyrazolidin 3 One
Oxidation Reactions
Oxidation is a primary transformation pathway for the pyrazolidin-3-one (B1205042) ring, leading to the formation of either aromatic pyrazolol systems or reactive azomethine imine intermediates, depending on the reaction conditions.
Oxidative Aromatization to Pyrazolols
The most common oxidation reaction of 1-arylpyrazolidin-3-ones is the aromatization to the corresponding 1-aryl-1H-pyrazol-3-ol (also known as pyrazolol). While specific studies on the 2-chloro isomer are not extensively detailed in the reviewed literature, comprehensive research on the analogous compound, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979), provides significant insight into this transformation. This oxidation introduces a double bond into the pyrazolidine (B1218672) ring, resulting in a stable, aromatic pyrazole (B372694) system.
This conversion is of industrial importance as 1-(4-chlorophenyl)-3-pyrazolol is a key intermediate in the synthesis of the fungicide Pyraclostrobin. The oxidation is typically achieved using various oxidizing agents, including air or oxygen, often in the presence of a catalyst in an alkaline solution.
Photooxidative Transformation to Azomethine Imines
A distinct oxidative pathway for N-substituted pyrazolidin-3-ones involves their transformation into azomethine imines. This reaction can be achieved through visible-light-mediated aerobic oxidation, representing a green and efficient method. mdpi.comuni-lj.siresearchgate.net This process utilizes a photocatalyst, such as Eosin Y, which, upon irradiation with visible light (e.g., blue LEDs), initiates the oxidation cascade using molecular oxygen from the air as the terminal oxidant. mdpi.comuni-lj.si
The proposed mechanism begins with the excitation of the photocatalyst, which then abstracts an electron from the pyrazolidinone nitrogen (N1), forming a nitrogen radical cation. mdpi.com Subsequent deprotonation at the C5 position generates an α-amino radical. This radical is further oxidized to form the corresponding 1,3-dipolar azomethine imine. mdpi.com These generated azomethine imines are versatile intermediates that can be trapped in situ, for example, through [3+2] cycloaddition reactions with suitable dipolarophiles like ynones to form bicyclic pyrazolo[1,2-a]pyrazoles. mdpi.comresearchgate.net
Catalytic Oxidation Studies and Mechanistic Investigations
Significant research has been directed towards the development of efficient catalytic systems for the oxidation of 1-arylpyrazolidin-3-ones. Studies on the 1-(4-chlorophenyl) isomer have demonstrated the efficacy of heterogeneous catalysts, which offer advantages in terms of recovery and reusability.
One such system employs a cobalt(II) catalyst supported on activated carbon (Co(II)@AC). The catalytic performance can be enhanced by pre-treating the activated carbon support with solutions of zinc chloride or oxalic acid, which modifies the porous structure and surface acidity of the carbon, thereby improving catalyst activity and selectivity for the desired pyrazolol product. mdpi.com Another effective system uses a solid catalyst of ferric oxide supported on activated carbon (Fe/AC). This catalyst cooperatively accelerates the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one in an alkaline solution using air as the oxidant. mdpi.com
Table 1: Catalytic Systems for Oxidative Aromatization of 1-(4-chlorophenyl)pyrazolidin-3-one This table presents data for the analogous 4-chloro isomer, which is expected to have reactivity similar to the 2-chloro isomer.
| Catalyst System | Oxidant | Support Modifier | Key Findings |
|---|---|---|---|
| Co(II)@AC | Air | ZnCl₂ | Modification enriches porous structure and increases surface acidic groups, enhancing catalytic ability. |
| Co(II)@AC | Air | H₂C₂O₄ | Modification increases specific surface area and enhances surface acidity, improving reaction rate and selectivity. |
| Fe/AC | Air/Oxygen | None | Fe₂O₃ on activated carbon accelerates oxidation and gives high yield of the pyrazolol product in NaOH solution. |
Derivatization Reactions at Ring Nitrogen Atoms
The pyrazolidin-3-one ring possesses two distinct nitrogen atoms that can be functionalized. The N1 atom, attached to the 2-chlorophenyl group, is part of an amide-like linkage (a hydrazide), while the N2 atom is a secondary amine. The N2 nitrogen is generally considered more nucleophilic and is the primary site for derivatization reactions such as acylation, sulfonylation, and alkylation.
While specific examples for the 2-chloro isomer are not prominent, the derivatization of the closely related 1-(4-chlorophenyl)pyrazolidin-3-one provides a clear precedent. For instance, reaction with 4-chlorobenzenesulfonyl chloride would lead to the formation of 1-(4-chlorophenyl)-2-((4-chlorophenyl)sulfonyl)pyrazolidin-3-one. This type of reaction typically proceeds by treating the pyrazolidinone with the appropriate acyl or sulfonyl chloride in the presence of a base to neutralize the HCl generated.
Functionalization at Carbon Centers
Direct functionalization at the C4 and C5 methylene (B1212753) positions of the pre-formed 1-(2-chlorophenyl)pyrazolidin-3-one ring is not a commonly reported transformation. The reactivity of these positions is generally low compared to the nitrogen atoms or the active methylene group in related 1,3-dicarbonyl compounds.
Instead, functionalization at these carbon centers is typically achieved during the synthesis of the pyrazolidinone ring itself. This is accomplished by using appropriately substituted precursors. For example, the cyclization reaction between (2-chlorophenyl)hydrazine (B82148) and an α,β-unsaturated ester that is already substituted at the α or β position (which correspond to the C4 and C5 positions of the final ring) would yield a pyrazolidinone with substitution at the desired carbon center.
Ring-Opening and Rearrangement Processes
Under certain conditions, the pyrazolidin-3-one ring can undergo cleavage or rearrangement to form different heterocyclic or acyclic structures. These reactions often require specific functional groups to be present on the ring or the application of specific reagents.
For instance, studies on related polysubstituted pyrazolidinone systems have shown that attempted reduction of certain derivatives can lead to unexpected rearrangements. In one documented case, the catalytic hydrogenation of a Cbz-protected aminopyrazolidinone resulted not in the expected deprotected product, but in a rearrangement to an N-aminohydantoin. This transformation highlights the potential for the pyrazolidinone core to undergo complex structural changes under specific chemical stimuli. Such pathways, while not documented specifically for this compound, represent potential, albeit less common, transformation routes for this class of compounds.
Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Pyrazolidin 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize pyrazolidinone derivatives.
While specific NMR data for 1-(2-Chlorophenyl)pyrazolidin-3-one is not widely available in published literature, data for closely related compounds, such as 1-((4-chlorophenyl)sulfonyl)pyrazolidin-3-one, indicate the types of signals to be expected. nih.gov For a typical 1-(substituted phenyl)pyrazolidin-3-one, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the pyrazolidine (B1218672) ring and the substituted phenyl group. The methylene (B1212753) protons of the pyrazolidine ring typically appear as multiplets in the aliphatic region of the spectrum. The aromatic protons of the 2-chlorophenyl group would present as a complex multiplet pattern in the aromatic region, with chemical shifts influenced by the presence of the chlorine atom.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolidinone ring is expected to resonate at a significantly downfield chemical shift, typically above 160 ppm. nist.gov The carbons of the phenyl ring would appear in the aromatic region (typically 110-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbons of the pyrazolidine ring would be found in the upfield, aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolidinone Derivative
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹³C | >160 | C=O (Pyrazolidinone ring) |
| ¹³C | 110-150 | Aromatic carbons (Phenyl ring) |
| ¹³C | Aliphatic region | CH₂ carbons (Pyrazolidinone ring) |
| ¹H | Aromatic region | Aromatic protons (Phenyl ring) |
| ¹H | Aliphatic region | CH₂ protons (Pyrazolidinone ring) |
| ¹H | Variable | N-H proton (if present) |
Note: The exact chemical shifts for this compound may vary and the data presented is illustrative based on related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group within the pyrazolidinone ring. chemicalbook.com The N-H stretching vibration, if the nitrogen in the ring is not further substituted, would typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations of the ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The presence of the aromatic chlorophenyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to be found in the lower wavenumber region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3400 | N-H Stretch | Amine/Amide |
| >3000 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| 1650-1700 | C=O Stretch | Carbonyl (Amide) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-N Stretch | Amine |
| 600-800 | C-Cl Stretch | Chloroalkane |
Note: The data presented is based on characteristic infrared absorption frequencies for the expected functional groups.
X-ray Crystallography for Solid-State Structure Determination
For a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, the crystal structure was determined to be monoclinic. researchgate.net The analysis highlighted the significant role of intermolecular hydrogen bonds in forming the crystal lattice. researchgate.net These studies on related structures provide valuable insights into the potential solid-state conformation and intermolecular interactions of this compound.
Table 3: Crystallographic Data for a Derivative, (Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one researchgate.net
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 7.2715 (6) |
| b (Å) | 14.7757 (12) |
| c (Å) | 15.7609 (12) |
| α (°) | 75.408 (1) |
| β (°) | 86.943 (1) |
| γ (°) | 79.774 (1) |
| Volume (ų) | 1612.7 (2) |
| Z | 4 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₉ClN₂O, corresponding to a molecular weight of 196.63 g/mol . uni.lu
In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺) would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.
Application of Other Advanced Spectroscopic Techniques
Beyond the core techniques, other advanced spectroscopic methods can provide further insights into the properties of this compound and its derivatives. Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be employed for more complex derivatives to definitively assign all proton and carbon signals and to establish through-bond and through-space correlations between nuclei.
Furthermore, computational methods, particularly Density Functional Theory (DFT), can be used to model the molecular structure and predict spectroscopic properties. nist.gov These theoretical calculations can complement experimental data, aiding in the interpretation of spectra and providing a deeper understanding of the electronic structure and vibrational modes of the molecule. nist.gov The integration of these advanced experimental and computational approaches allows for a robust and comprehensive characterization of this class of compounds.
Computational Investigations and Theoretical Chemistry of 1 2 Chlorophenyl Pyrazolidin 3 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(2-chlorophenyl)pyrazolidin-3-one. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Detailed research findings from computational studies on similar heterocyclic systems reveal that methods like B3LYP with a 6-311G(d,p) basis set can accurately predict molecular geometries and electronic properties. researchgate.net For this compound, such calculations would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Another important aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazolidinone ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and representative of values expected from DFT calculations for a molecule of this type.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govrjptonline.org This method is widely employed in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. scialert.netnih.gov For this compound, molecular docking studies can provide insights into its potential biological activity by identifying its binding modes within the active sites of various enzymes or receptors. researchgate.net
The process of molecular docking involves several steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This often involves adding hydrogen atoms, assigning partial charges, and defining the binding site. Then, a docking algorithm is used to generate a multitude of possible binding poses of the ligand within the protein's active site. These poses are then scored based on their binding affinity, which is an estimation of the strength of the interaction.
The analysis of the docking results focuses on the interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the carbonyl group of the pyrazolidinone ring in this compound could act as a hydrogen bond acceptor, while the chlorophenyl group could engage in hydrophobic and pi-pi interactions. researchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: The following data is for illustrative purposes.)
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | GLU81, LEU83 |
| Hydrophobic Interactions | VAL23, ILE35, ALA48 |
| Interacting Residues | VAL23, ILE35, ALA48, GLU81, LEU83 |
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. utdallas.edunih.gov For this compound, conformational analysis can reveal the preferred spatial arrangement of the chlorophenyl ring relative to the pyrazolidinone ring, which can significantly influence its binding to a biological target. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. mdpi.commdpi.com In an MD simulation, the movements of atoms and molecules are calculated by iteratively solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of this compound and its stability when interacting with other molecules, such as a protein in a solvent environment. jchemlett.comnih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex from its initial structure over the course of the simulation, providing an indication of its stability. The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or parts of the ligand, highlighting the flexible regions of the complex.
Table 3: Representative Molecular Dynamics Simulation Parameters for this compound in a Protein Binding Site (Note: The following data is hypothetical and for illustrative purposes.)
| Simulation Time (ns) | Average RMSD (Å) | Ligand RMSF (Å) |
| 100 | 1.8 | 0.9 |
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. ic.ac.uk These predictions are highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, its ¹H and ¹³C NMR spectra can be simulated. Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure of the molecule.
Similarly, the vibrational frequencies in an IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of the molecule. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of chemical bonds. Although there is often a systematic deviation between calculated and experimental frequencies, this can be corrected by applying a scaling factor.
Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is for illustrative purposes.)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 172.5 | 170.8 |
| C-Cl (Aromatic) | 132.1 | 130.5 |
| C-N (Aromatic) | 145.3 | 143.9 |
| CH₂ (Ring) | 35.8 | 34.2 |
| CH₂ (Ring) | 48.2 | 46.7 |
Reaction Mechanism Modeling via Theoretical Approaches
Theoretical methods can be employed to model the mechanisms of chemical reactions, providing detailed insights into the transformation of reactants into products. nih.gov For the synthesis of this compound, computational modeling can be used to investigate the reaction pathways, identify transition states, and calculate activation energies. researchgate.netmdpi.com
A common synthetic route to pyrazolidin-3-ones involves the cycloaddition reaction between a hydrazine (B178648) derivative and an α,β-unsaturated ester. csic.es Theoretical modeling of this reaction for this compound would involve locating the transition state structure for the cyclization step. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By mapping out the entire potential energy surface of the reaction, computational chemists can elucidate the step-by-step mechanism and identify any intermediate species. This information can be used to optimize reaction conditions to improve the yield and selectivity of the synthesis.
Table 5: Hypothetical Activation Energies for a Proposed Synthesis Step of this compound (Note: The following data is for illustrative purposes.)
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Cyclization (Transition State) | 25.8 |
| Proton Transfer | 8.5 |
Biological Activity Profiling and Mechanistic Insights of Pyrazolidinone Derivatives
Antimicrobial Activity Investigations
Derivatives of the pyrazolidinone and pyrazole (B372694) class have been extensively studied for their potential to combat microbial infections. The presence and position of a chlorophenyl group can significantly influence the efficacy and spectrum of this activity.
While specific data on the antibacterial activity of 1-(2-Chlorophenyl)pyrazolidin-3-one is limited, extensive research on related structures underscores the potential of this chemical class. A wide array of pyrazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml against various bacterial strains, including some multidrug-resistant clinical isolates of Staphylococcus aureus. nih.gov
Research into 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) derivatives has revealed significant activity against Gram-positive bacteria. nih.gov Many of these compounds exhibit low MIC values, particularly against penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov Furthermore, 3,5-dioxopyrazolidine derivatives, such as those with 1,2-bis(4-chlorophenyl) substitutions, have shown antibacterial activity with MICs from 0.25 to 16 μg/ml against a panel of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchgate.net One derivative in this class also demonstrated broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria. nih.gov The promising activity of these related compounds suggests that the chlorophenyl-substituted pyrazolidinone scaffold is a viable pharmacophore for developing new antibacterial agents. capes.gov.br
Table 1: Antibacterial Activity of Selected Pyrazolidinone Derivatives
| Compound Class | Target Organism(s) | Observed Activity (MIC) | Reference(s) |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | Gram-positive bacteria (MRSA, VRE, PRSP) | 0.25 to 16 µg/ml | researchgate.net |
| 4-Alkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones | Penicillin-resistant Streptococcus pneumoniae | Low MIC values | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1–8 μg/ml | nih.gov |
The pyrazole nucleus is a key component in numerous antifungal agents. nih.gov Derivatives of pyrazolo[3,4-c]isothiazole, including a 6-(4-chlorophenyl) derivative, have been evaluated for their antifungal activity against several dermatophytes. nih.gov These studies indicated that fungi parasitic to humans, such as Trichophyton rubrum and Epidermophyton floccosum, were generally more sensitive to these compounds than geophilic species. nih.gov The 6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amine derivative showed high growth inhibition at low doses, suggesting its potential as an antidermatophytic substance. nih.gov
In the context of agricultural applications, pyrazole analogues are prominent. nih.gov A series of novel pyrazole compounds were tested against six plant pathogenic fungi, with several showing significant activity. nih.gov One compound, 1v, which features a cycloalkyl group, demonstrated an efficacy against Fusarium graminearum comparable to the commercial fungicide pyraclostrobin. nih.gov This highlights the versatility of the pyrazole scaffold in developing antifungal agents for both medical and agricultural use.
A significant mechanism of action for the antibacterial effects of pyrazolidinone derivatives is the inhibition of enzymes involved in the biosynthesis of the bacterial cell wall. researchgate.net Specifically, the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) has been identified as a key target. nih.govresearchgate.net MurB is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net
A series of 3,5-dioxopyrazolidines were identified as novel inhibitors of MurB. researchgate.net Compounds such as 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides were found to inhibit MurB from both Escherichia coli and Staphylococcus aureus with IC50 values in the low micromolar range (4.1 to 10.3 μM). researchgate.net A fluorescence-binding assay confirmed a tight binding interaction between one of these derivatives and E. coli MurB, with a dissociation constant (Kd) of 260 nM. researchgate.net Further studies synthesized over 195 derivatives of 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione, many of which showed good in vitro activity against MurB and potent binding with nanomolar Kd values. nih.gov The crystal structure of a related compound complexed with E. coli MurB revealed that the inhibitor binds at the active site, interacting with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net
Table 2: MurB Inhibition by Pyrazolidinone Derivatives
| Compound Class | Target Enzyme | Observed Activity (IC₅₀ / Kd) | Reference(s) |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | E. coli MurB, S. aureus MurB | IC₅₀: 4.1 to 10.3 µM | researchgate.net |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamide (Compound 3) | E. coli MurB | Kd: 260 nM | researchgate.net |
| 4-Alkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones | MurB | Potent nanomolar Kd values | nih.gov |
Anti-inflammatory Properties
The pyrazole and pyrazoline cores are foundational structures for many compounds with anti-inflammatory properties. nih.gov Several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone (B1037) and antipyrine, are based on the pyrazolone (B3327878) structure. nih.gov Research into new pyrazole-containing molecules continues to yield compounds with significant anti-inflammatory potential.
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov Different substituents at the 2-position of the pyrazole ring resulted in varied activities, which is likely linked to their capacity to inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis with different selectivities. nih.gov In another study, a newly synthesized thiophene (B33073) derivative bearing an N-(2-chlorophenyl) group demonstrated significant inhibition of inflammation in both acute and chronic rat models, with effects comparable to the standard drug indomethacin. njppp.com This finding suggests that the 2-chlorophenyl moiety can be a valuable component in the design of novel anti-inflammatory agents.
Anticancer Potential
The pyrazole scaffold is a versatile platform for the development of potent anticancer agents, with derivatives showing activity against a wide range of cancer cell lines. nih.gov The substitution pattern on the pyrazole ring is critical for enhancing anticancer efficacy and tumor selectivity. nih.gov
Studies on new pyrazoline derivatives have identified compounds with significant cytotoxic effects. For example, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline was found to be a highly effective agent against human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U251) cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com This compound induced apoptosis in cancer cells and demonstrated a greater DNA-cleaving efficiency than cisplatin (B142131) in the presence of co-factors. mdpi.com Other research has highlighted pyrazolo[3,4-d]pyrimidine derivatives that exhibit cytotoxic activity against various cell lines, including Caco-2, A549, HT1080, and HeLa, with the proposed mechanism being the inhibition of cancer cell proliferation. nih.gov The U.S. National Cancer Institute (NCI) has also reported that 1-(4-chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles possess pronounced anticancer activity. researchgate.net
Table 3: Anticancer Activity of Selected Pyrazole/Pyrazoline Derivatives
| Compound | Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |
| 1-[...]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |
| 1-[...]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 (Glioblastoma) | 11.9 µM | mdpi.com |
| Benzo[b]thiophen-2-yl-[...]-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver) | 3.57 µM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivative (7) | A549 (Lung) | 17.50 µM | nih.gov |
Role as Synthetic Intermediates for Agrochemicals (e.g., Fungicides)
Beyond direct biological applications, pyrazolidinone derivatives serve as crucial synthetic intermediates in the production of valuable commercial products, particularly in the agrochemical sector. Specifically, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979), a close structural analog of the title compound, is a key intermediate in the synthesis of the broad-spectrum strobilurin fungicide, Pyraclostrobin. researchgate.nettandfonline.comresearchgate.net
Pyraclostrobin is widely used to protect a variety of crops from phytopathogenic fungi by disrupting the mitochondrial respiration cycle. nih.gov The synthesis involves the use of 1-(4-chlorophenyl)pyrazolidin-3-one as a precursor. tandfonline.comresearchgate.net Efficient and environmentally friendly methods for producing this intermediate, such as solvent-free synthesis in a ball mill, have been developed to improve yields and align with green chemistry principles. researchgate.nettandfonline.com The importance of this application underscores the industrial relevance of chlorophenyl-substituted pyrazolidinones.
Structure Activity Relationship Sar Studies for 1 2 Chlorophenyl Pyrazolidin 3 One Analogs
Impact of Substituents on Biological Potency
The biological potency of 1-(2-chlorophenyl)pyrazolidin-3-one analogs is significantly modulated by the nature and position of various substituents on both the phenyl ring and the pyrazolidinone core. Research on related 1-phenyl-3-pyrazolidinone derivatives has provided valuable insights into these relationships.
Substitutions on the phenyl ring play a crucial role in altering the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets. For instance, in a series of 1-phenyl-3-pyrazolidinones investigated as 5-lipoxygenase inhibitors, a clear correlation was observed between increased inhibitor potency and increased lipophilicity of the compound. nih.gov This suggests that hydrophobic interactions are key to the binding of these molecules to their target enzyme.
Furthermore, the electronic effects of substituents on the N-phenyl ring, as measured by 13C NMR chemical shifts, have been shown to correlate with inhibitory activity. nih.gov This indicates that the electron density of the phenyl ring can influence the strength of interaction with the biological target.
Substitutions at the 4-position of the pyrazolidinone ring also have a profound impact on biological activity. For example, the introduction of an ethylthio group at this position in 1-phenyl-3-pyrazolidinone resulted in the most potent 5-lipoxygenase inhibitor in one study, with an IC50 of 60 nM. nih.gov In contrast, a 4-(2-methoxyethyl) substituent, while leading to a less potent compound, was better tolerated in in-vivo models. nih.gov This highlights the delicate balance between potency and pharmacokinetic properties that must be considered in drug design.
The following table summarizes the 5-lipoxygenase inhibitory activity of various 1-phenyl-3-pyrazolidinone analogs, illustrating the impact of different substituents.
| Compound | Substituent at N1 of Pyrazolidinone | Substituent at C4 of Pyrazolidinone | IC50 (µM) |
| 1a | Phenyl | H | 2.5 |
| 1b | 4-Fluorophenyl | H | 1.9 |
| 1c | 4-Methoxyphenyl | H | 4.1 |
| 1d | Phenyl | Methyl | 1.0 |
| 1e | Phenyl | Ethyl | 0.8 |
| 1f | Phenyl | 2-Methoxyethyl | 0.48 |
| 1g | Phenyl | n-Butyl | 0.2 |
| 1h | Phenyl | Phenyl | 0.2 |
| 1i | Phenyl | Cyclohexyl | 0.15 |
| 1j | Phenyl | 2-Phenylethyl | 0.1 |
| 1k | Phenyl | (Methylthio)methyl | 0.1 |
| 1l | Phenyl | (Phenylthio)methyl | 0.08 |
| 1m | Phenyl | Ethylthio | 0.06 |
Data compiled from a study on 5-lipoxygenase inhibitors. nih.gov
Influence of Stereochemistry on Activity
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific biological targets. mdpi.com For chiral molecules like many this compound analogs, enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com
While specific stereochemical studies on this compound are not extensively documented, research on related chiral heterocyclic compounds provides strong evidence for the importance of stereoisomerism. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that the stereochemistry is crucial for recognition by cellular uptake systems and for effective interaction with the biological target. mdpi.com The enantiomer of the most active methyl ester derivative was found to be approximately 10-fold less potent, while the diastereoisomers were inactive. mdpi.com
The pyrazolidinone ring can possess chiral centers, particularly when substituted at the 4- and 5-positions. The absolute configuration at these centers can profoundly influence how the molecule fits into the binding site of a protein. A specific enantiomer may form key interactions, such as hydrogen bonds or hydrophobic interactions, that are not possible for its mirror image. This stereoselectivity can lead to one enantiomer being a potent therapeutic agent while the other is inactive or even produces undesirable side effects.
Role of Halogen Substituents on Activity and Selectivity
Halogen substituents, such as the chloro group in this compound, are known to significantly influence the biological activity and selectivity of drug molecules. nih.gov The introduction of a halogen can alter a compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.
The position of the halogen on the phenyl ring is critical. The ortho-position of the chlorine atom in the title compound places it in close proximity to the pyrazolidinone ring, which can influence the conformation of the molecule and its interaction with a binding site. Studies on other aromatic compounds have shown that ortho-substituents can have a more pronounced effect on activity than meta- or para-substituents. nih.gov
The nature of the halogen atom also plays a role. The trend of increasing the atomic mass of a halogen substituent has been shown in some cases to improve biological activity. nih.gov This can be attributed to factors such as increased lipophilicity and the ability to form halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen in a biological target.
The following table illustrates the effect of different substituents, including halogens, on the anti-inflammatory activity of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a similar structural motif with the compound of interest.
| Compound | R (Substituent on Phenyl Ring) | Anti-inflammatory Activity (% inhibition) |
| 11a | H | 65.2 |
| 11b | 4-CH3 | 68.5 |
| 11c | 4-OCH3 | 62.1 |
| 11d | 4-Cl | 75.3 |
| 11e | 4-Br | 78.6 |
| 11f | 3,4-di-Cl | 82.4 |
Data adapted from a study on anti-inflammatory agents.
This data suggests that electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring enhance anti-inflammatory activity. The disubstituted chloro-analog showed the highest activity in this series.
Analysis of Molecular Features Affecting Interactions with Biological Targets
The interaction of this compound analogs with their biological targets is governed by a combination of molecular features, including hydrogen bonding capacity, hydrophobic interactions, and steric complementarity. Molecular modeling and docking studies on related pyrazolidinone and pyrazole (B372694) derivatives have shed light on these crucial interactions. nih.govrjpbr.com
The pyrazolidinone ring itself is a key pharmacophore. The carbonyl group at the 3-position can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the active site of a target enzyme or receptor. The nitrogen atoms of the pyrazolidinone ring can also participate in hydrogen bonding, either as donors or acceptors, depending on the substitution pattern and the nature of the binding pocket.
The 1-(2-chlorophenyl) group contributes significantly to the binding affinity. The phenyl ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. The ortho-chloro substituent can further enhance these interactions through favorable hydrophobic and potentially halogen bonding interactions. The position of the chloro group can also enforce a specific conformation of the phenyl ring relative to the pyrazolidinone core, which may be optimal for fitting into the binding site.
Docking studies on pyrazolodiazepinone inhibitors of phosphodiesterase 2 (PDE2) revealed that the ability to bind to specific amino acids, such as Gln859, and to fit within a hydrophobic clamp are essential for high selectivity. nih.gov Similarly, for this compound analogs, specific interactions with key residues in a target's active site are expected to be the primary determinant of their biological activity.
Application of Cheminformatics in SAR Derivation
Cheminformatics plays a pivotal role in modern drug discovery by enabling the systematic analysis of structure-activity relationships (SAR) and the development of predictive models. springernature.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in understanding how the chemical structure of a compound relates to its biological activity. biointerfaceresearch.comnih.gov
In the context of this compound analogs, cheminformatics approaches can be employed to build models that predict the biological potency of new, unsynthesized compounds. This process typically involves several steps:
Data Collection: A dataset of structurally related compounds with their corresponding biological activity data (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional map of the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with activity. nih.govnih.gov These contour maps are invaluable for visualizing the SAR and guiding the design of more potent analogs.
Hologram QSAR (HQSAR) is another technique that has been successfully applied to pyrazolodiazepinone inhibitors. nih.gov HQSAR does not require 3D alignment of the molecules and can capture important structural fragments that contribute to activity. The insights gained from such cheminformatics studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Derivatization and Analog Synthesis of 1 2 Chlorophenyl Pyrazolidin 3 One for Enhanced Properties
Synthesis of Substituted Pyrazolidinone Derivatives
The synthesis of substituted 1-(2-chlorophenyl)pyrazolidin-3-one derivatives is a fundamental approach to modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce a wide range of functional groups onto the pyrazolidinone core.
A primary method for synthesizing the pyrazolidinone ring itself involves the cyclocondensation of a substituted phenylhydrazine (B124118) with an appropriate three-carbon synthon, such as an α,β-unsaturated ester like ethyl acrylate (B77674). For instance, the reaction of (2-chlorophenyl)hydrazine (B82148) with ethyl acrylate yields this compound. This core structure can then be further functionalized.
Alkylation at the N2 position of the pyrazolidinone ring is a common strategy to introduce diverse substituents. This can be achieved by treating the parent pyrazolidinone with various alkyl halides in the presence of a base. Another key functionalization involves substitution at the C4 and C5 positions of the pyrazolidinone ring, which can be accomplished through various condensation and addition reactions.
Furthermore, oxidation of the pyrazolidin-3-one (B1205042) to the corresponding pyrazolin-3-one introduces a double bond into the heterocyclic ring, providing a new scaffold for further derivatization. This oxidation can be carried out using reagents such as iron(III) chloride.
The following table summarizes some examples of substituted pyrazolidinone derivatives and the synthetic methods employed:
| Derivative Name | Starting Material | Key Reagents/Conditions | Reference |
| 1-(4-Chlorophenyl)pyrazolidin-3-one (B1363979) | 4-Chlorophenylhydrazine (B93024), Methyl Acrylate | Base, Ball Mill | nih.gov |
| 1-(2,4-Dichlorophenyl)pyrazolidin-3-one | (2,4-Dichlorophenyl)hydrazine, Acrylate derivative | Condensation | |
| 1-Substituted Pyrazolin-3-ones | 1-Substituted Pyrazolidin-3-ones | Iron(III) Chloride, Air | |
| Alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | Hydrazine (B178648) compound, Dialkyl ester of carboxylic acid | Alkali metal alkoxide, Organo silver complex | google.com |
Incorporation into Fused Heterocyclic Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger, often rigid, structures can exhibit unique biological activities and photophysical properties.
One prominent strategy involves the rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides. This method allows for the divergent synthesis of fused N-heterocycles such as cinnolines and pyrazolo[1,2-a]cinnolines. acs.org The reaction proceeds through a C-H bond activation, intramolecular cyclization, and subsequent aromatization cascade. The choice of solvent and additives can selectively direct the reaction towards a specific fused system. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent favors the formation of cinnolines, while a combination of 1,2-dichloroethane (B1671644) (DCE) and an organic base leads to pyrazolo[1,2-a]cinnoline frameworks. acs.org
Another approach involves the construction of fused pyrazole (B372694) derivatives, which have been investigated as p38 kinase inhibitors. nih.gov Although not starting directly from this compound, these syntheses demonstrate the incorporation of the 2-chlorophenyl pyrazole moiety into larger heterocyclic systems like indazoles and pyrazolopyridines through multi-step sequences involving reactions such as Suzuki coupling. nih.gov
The following table presents examples of fused heterocyclic systems derived from or related to the this compound scaffold:
| Fused Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Resulting Scaffold | Reference |
| Cinnolines | [4+2] Cyclization | Rhodium catalyst, Iodonium ylide, HFIP | Cinnoline | acs.org |
| Pyrazolo[1,2-a]cinnolines | [4+2] Cyclization | Rhodium catalyst, Iodonium ylide, DCE, Organic base | Pyrazolo[1,2-a]cinnoline | acs.org |
| Heteroaryl-fused pyrazoles | Multi-step synthesis including Suzuki coupling | Palladium catalyst, 2-Chlorophenylboronic acid | Indazole, Pyrazolopyridine | nih.gov |
| Pyrazolidinone-fused Benzotriazines | C-H/N-H Bond Functionalization | Rh(III) catalyst, Oxadiazolones | Pyrazolidinone-fused Benzotriazine | acs.orgnih.gov |
These synthetic routes highlight the utility of the pyrazolidinone core in constructing diverse and complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.
Generation of Bioconjugates and Functionalized Probes
The development of bioconjugates and functionalized probes from the this compound scaffold is an emerging area of interest. While direct examples involving this specific molecule are not extensively documented, the inherent reactivity of the pyrazolidinone core provides a basis for such modifications. The goal is to attach this scaffold to biomolecules (like proteins or nucleic acids) or to reporter molecules (like fluorescent dyes) to create tools for biological studies.
The pyrazolidinone structure possesses several sites amenable to functionalization for conjugation. The secondary amine at the N2 position can be acylated or alkylated with linkers bearing a reactive handle, such as a carboxylic acid, an azide, or an alkyne. These handles can then be used for subsequent bioconjugation reactions, for instance, via amide bond formation or click chemistry.
Furthermore, the aromatic chlorophenyl ring can be a site for modification. For example, the chloro-substituent could potentially be displaced by a nucleophile or the ring could be further functionalized to introduce a linking group.
Although specific bioconjugates of this compound are not prevalent in the literature, the principles of bioconjugation of heterocyclic compounds are well-established. For instance, other nitrogen-containing heterocycles are frequently used as scaffolds for developing fluorescent probes for cellular imaging or as components of targeted drug delivery systems. The functionalization strategies applied to these systems could be adapted to the this compound core.
Design and Synthesis of Peptide Mimetics Based on the Pyrazolidinone Scaffold
The use of heterocyclic scaffolds to mimic the secondary structures of peptides, such as β-turns and γ-turns, is a powerful strategy in drug discovery to create peptidomimetics with improved stability and bioavailability. nih.gov The rigid framework of the pyrazolidinone ring makes it an intriguing candidate for the design of such mimetics.
The fundamental principle of peptidomimetic design is to orient key pharmacophoric groups in a three-dimensional arrangement that mimics the bioactive conformation of a native peptide. nih.gov The pyrazolidinone scaffold can serve as a template to which amino acid side chains or their mimics can be attached at various positions (N1, N2, C4, C5). By controlling the stereochemistry at these positions, it is possible to create molecules that project functional groups in a spatially defined manner, thereby mimicking the secondary structures of peptides.
While the direct use of this compound as a peptide mimetic scaffold is not extensively reported, the broader class of pyrazolidinones and other related five-membered heterocycles have been explored for this purpose. For example, pyrrolinone-based scaffolds have been used to generate functional mimetics of peptide β-turns. The synthetic strategies often involve multi-step sequences to introduce the desired side chains onto the heterocyclic core.
The design process for a pyrazolidinone-based peptide mimetic would involve:
Identifying the key amino acid residues and their spatial orientation in the target peptide's bioactive conformation.
Designing a pyrazolidinone derivative where substituents mimic these key residues.
Developing a synthetic route to assemble the designed peptidomimetic, often involving stereoselective reactions to control the orientation of the substituents.
The following table outlines the conceptual design of pyrazolidinone-based peptide mimetics:
| Mimicked Structure | Design Concept | Potential Synthetic Approach | Key Feature |
| β-Turn | Appending amino acid side chains to the C4 and N2 positions of the pyrazolidinone ring. | Stereoselective alkylation and acylation of a functionalized pyrazolidinone precursor. | Rigid scaffold pre-organizes side chains into a turn-like conformation. |
| γ-Turn | Introducing a single amino acid side chain at a specific position (e.g., C4) with defined stereochemistry. | Asymmetric synthesis of a substituted pyrazolidinone. | Constrained conformation mimics the tight turn of a γ-turn. |
The exploration of the this compound scaffold in the field of peptidomimetics holds promise for the development of novel therapeutic agents with enhanced drug-like properties.
Analytical Method Development for 1 2 Chlorophenyl Pyrazolidin 3 One
Chromatographic Separation Techniques (e.g., TLC, Column Chromatography)
Chromatographic techniques are fundamental for the separation and purification of 1-(2-Chlorophenyl)pyrazolidin-3-one from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for monitoring the progress of the synthesis of this compound and for the initial assessment of its purity. A suitable TLC method allows for the qualitative identification of the compound and the detection of starting materials, by-products, and other impurities.
For a compound with the polarity of this compound, a normal-phase TLC system is appropriate. Silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase due to their ability to separate moderately polar compounds. The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically employed. The polarity of the mobile phase can be adjusted to optimize the retardation factor (Rf) of the target compound, aiming for a value between 0.3 and 0.5 for optimal separation and spot resolution.
Visualization of the spots on the TLC plate can be achieved under ultraviolet (UV) light at 254 nm, as the aromatic ring in the molecule is expected to be UV-active. Further visualization can be accomplished using staining reagents if the impurities are not UV-active.
Table 1: Proposed TLC Method Parameters for this compound
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 30:70 v/v) |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) |
| Application | Spot a small volume onto the TLC plate |
| Development | In a saturated TLC chamber |
| Visualization | UV light (254 nm) |
Column Chromatography:
For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique allows for the isolation of the compound from unreacted starting materials and impurities, yielding a product of high purity.
Similar to TLC, silica gel (230-400 mesh) is a suitable stationary phase for the column. The solvent system developed for TLC can be adapted for column chromatography. Typically, a slightly less polar mobile phase than the one used for TLC is employed to ensure good separation on the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating compounds with a wide range of polarities.
The fractions collected from the column are monitored by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.
Table 2: Proposed Column Chromatography Conditions for Purification of this compound
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl acetate in Hexane (e.g., starting from 10% up to 50%) |
| Sample Loading | Dissolved in a minimum amount of solvent and loaded onto the column |
| Elution | Fractions collected and monitored by TLC |
| Post-purification | Fractions containing the pure product are combined and solvent evaporated |
Quantitative Analysis Methods and Method Validation
For the accurate determination of the amount of this compound in a sample, a validated quantitative analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and precision.
A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this nature. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.
Method Development:
The development of an HPLC method involves the optimization of several parameters, including the column, mobile phase composition, flow rate, and detection wavelength.
Column: A C18 column is a good starting point.
Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The ratio of the organic solvent to water is adjusted to achieve a suitable retention time for the analyte.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte shows maximum absorbance (λmax) is used for quantification. The λmax can be determined using a UV-vis spectrophotometer.
Method Validation:
Once the HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components such as impurities or degradation products.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Illustrative HPLC Method Parameters and Validation Summary for this compound (Note: The following data is for illustrative purposes and is based on typical values for similar compounds. It is not experimentally derived data for this compound.)
| Parameter | Proposed Condition / Illustrative Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Methods for Purity Assessment
The purity of this compound is a critical quality attribute. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.
The validated HPLC method developed for quantitative analysis is the primary tool for purity assessment. By analyzing a sample, the chromatogram will show a main peak for this compound and potentially smaller peaks for any impurities. The area of each impurity peak can be compared to the area of the main peak to determine the percentage of each impurity. The total purity is often expressed as 100% minus the sum of the percentages of all impurities.
Forced Degradation Studies:
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The resulting degradation products are then analyzed by the HPLC method to demonstrate that they are well-separated from the main peak and from each other. This confirms that the method can accurately measure the analyte in the presence of its potential degradation products.
Other techniques that can be used to support purity assessment include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to identify the structure of impurities if they are present at a sufficient concentration. Quantitative NMR (qNMR) can also be used as a primary method for purity determination. nih.gov
By employing these analytical methodologies, the identity, quantity, and purity of this compound can be reliably determined, ensuring its quality for its intended use.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape Pertaining to 1-(2-Chlorophenyl)pyrazolidin-3-one
Research surrounding this compound has been notably focused on its synthesis and utility as a building block. A significant application of this compound is as an intermediate in the production of the strobilurin fungicide, pyraclostrobin. tandfonline.com This has driven the development of efficient and environmentally conscious synthetic methods.
One notable advancement is the development of a solvent-free synthesis method using a ball mill. tandfonline.comresearchgate.net This mechanochemical approach involves grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) in the presence of a base, offering a more sustainable alternative to traditional solution-phase reactions. tandfonline.comresearchgate.net Investigations into this method have systematically explored various parameters, including the type of base and the ratio of reactants, to optimize the yield of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979), a closely related derivative. tandfonline.com
The broader class of pyrazolidinones, to which this compound belongs, is recognized for its diverse biological activities. researchgate.net These activities have spurred extensive research into the synthesis of various pyrazolidinone derivatives for potential applications in the pharmaceutical and agrochemical sectors. researchgate.net
Remaining Challenges and Unexplored Avenues in Pyrazolidinone Chemistry
While progress has been made, the field of pyrazolidinone chemistry is not without its challenges. A significant hurdle lies in achieving chemo- and regioselectivity in certain reactions. For instance, the C–H functionalization of pyrazolidinones with 1,3-diynes presents selectivity challenges that researchers are actively working to overcome through catalyst control. acs.org
Furthermore, the synthesis of complex, fused heterocyclic systems incorporating the pyrazolidinone core remains an area of active exploration. The development of novel synthetic strategies, such as the rhodium-catalyzed C–H/N–H bond functionalization to create pyrazolidinone-fused benzotriazines, highlights the ongoing efforts to expand the chemical space accessible from pyrazolidinone starting materials. acs.org
Another challenge pertains to the potential for side reactions and the need for careful purification. In "click chemistry" applications involving azide-alkyne cycloadditions, the presence of various molecules and ions in a cellular environment can lead to interference, necessitating strategies to improve the specificity of target identification. nih.gov The synthesis of pyrazoline derivatives, a related class of compounds, can also be complex, with the potential for the formation of different tautomeric forms and the need for controlled reaction conditions to achieve the desired product. csic.esnih.gov
Potential for Novel Applications and Development of Next-Generation Derivatives
The foundational structure of this compound and other pyrazolidinones offers a versatile scaffold for the development of novel derivatives with a wide range of potential applications. The inherent biological activity of the pyrazole (B372694) and pyrazolidinone core has led to their exploration as anticancer agents, with research focusing on structure-activity relationships to enhance efficacy and selectivity. nih.govmdpi.com
The development of new synthetic methodologies will be crucial in unlocking the full potential of pyrazolidinone derivatives. For example, catalyst-controlled C–H transformation of pyrazolidinones allows for the synthesis of functionalized bisindoles and indoles, opening up new avenues for drug discovery and materials science. acs.org Similarly, the synthesis of pyridazinone derivatives as potential anti-inflammatory agents by targeting phosphodiesterase 4 (PDE4) showcases the potential for creating targeted therapeutics. nih.gov
Furthermore, the design and synthesis of novel pyrazole and triazole-containing N-propananilide derivatives have shown promise in the area of neuroprotection. turkjps.org This highlights the potential for developing pyrazolidinone-based compounds for treating neurodegenerative diseases. The exploration of pyrazoline derivatives as cannabinoid receptor antagonists for metabolic disorders further underscores the broad therapeutic potential of this class of compounds. nih.gov The continued development of innovative synthetic methods and the exploration of diverse biological targets will undoubtedly lead to the emergence of next-generation pyrazolidinone derivatives with enhanced properties and novel applications.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) is suitable for geometry optimization.
- Molecular docking : Screen against biological targets (e.g., enzymes in pesticide pathways) using AutoDock Vina. Validate with experimental IC₅₀ values from bioassays .
- MD simulations : Study solvation effects and stability in aqueous/organic matrices .
How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Q. Advanced
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Alternative characterization : Cross-validate NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Inter-lab validation : Compare crystallographic data (e.g., CIF files) from multiple sources to identify systematic errors .
What are the key considerations in designing a solvent-free synthesis using mechanochemical methods?
Q. Basic
- Milling parameters : Optimize frequency (20–30 Hz) and time (30–90 minutes) to balance yield and energy consumption.
- Stoichiometry : Use a 1:1 molar ratio of precursors to avoid unreacted residues.
- Additives : Add catalytic K₂CO₃ to accelerate reaction kinetics .
How does substituent variation (e.g., chloro vs. methoxy) impact the biological activity of pyrazolidin-3-one derivatives?
Q. Advanced
- Synthetic analogs : Prepare derivatives (e.g., 1-(4-methoxyphenyl)pyrazolidin-3-one) and compare bioactivity.
- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects.
- Crystallographic analysis : Relate substituent bulkiness to steric hindrance in target binding pockets .
What experimental strategies can evaluate the potential pesticidal activity of this compound?
Q. Advanced
- In vitro assays : Test inhibition of acetylcholinesterase (AChE) or cytochrome P450 enzymes using Ellman’s method.
- In vivo trials : Apply to model organisms (e.g., Drosophila melanogaster) under controlled environments.
- Structural analogs : Compare with known pesticides (e.g., epoxiconazole) to infer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
